molecular formula C13H16Br2O B119324 4'-Isobutyl-2,2-dibromopropiophenone CAS No. 104483-05-8

4'-Isobutyl-2,2-dibromopropiophenone

Cat. No.: B119324
CAS No.: 104483-05-8
M. Wt: 348.07 g/mol
InChI Key: VJJIRVKFCUIHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Isobutyl-2,2-dibromopropiophenone is a chemical compound known for its unique structure and properties. It is characterized by the presence of two bromine atoms attached to the second carbon of the propanone backbone, with a phenyl ring substituted at the first carbon and an isobutyl group at the para position of the phenyl ring. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4'-Isobutyl-2,2-dibromopropiophenone typically involves the bromination of 1-[4-(2-methylpropyl)phenyl]propan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4'-Isobutyl-2,2-dibromopropiophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form 1-[4-(2-methylpropyl)phenyl]propan-1-ol by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can yield carboxylic acids or other oxidized products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Alcohols or other reduced forms.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

4'-Isobutyl-2,2-dibromopropiophenone is utilized in several scientific research applications:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: As an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4'-Isobutyl-2,2-dibromopropiophenone involves its interaction with molecular targets through its bromine atoms and phenyl ring. These interactions can lead to the inhibition of specific enzymes or the modification of protein structures, affecting biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dibromo-1-phenylpropan-1-one
  • 2,2-Dibromo-1-(4-methylphenyl)propan-1-one
  • 2,2-Dibromo-1-(4-ethylphenyl)propan-1-one

Uniqueness

4'-Isobutyl-2,2-dibromopropiophenone is unique due to the presence of the isobutyl group at the para position of the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds.

Properties

IUPAC Name

2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Br2O/c1-9(2)8-10-4-6-11(7-5-10)12(16)13(3,14)15/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJIRVKFCUIHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)C(C)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545812
Record name 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104483-05-8
Record name 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.